molecular formula C12H12N2O2 B093716 Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate CAS No. 192701-73-8

Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Cat. No.: B093716
CAS No.: 192701-73-8
M. Wt: 216.24 g/mol
InChI Key: QQBASWCUEOBWNQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate: is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 4-position of the phenyl ring and a carboxylate ester group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable chalcone with hydrazine derivatives. For example, a mixture of a chalcone and p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid, can be refluxed to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-methylbenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry: Methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology and Medicine: The compound has been investigated for its potential as an anti-inflammatory and antimicrobial agent. Its pyrazole core is a common motif in many biologically active molecules, making it a valuable scaffold for drug discovery .

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
  • 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one

Comparison: Methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may exhibit different reactivity and biological activity profiles, making it a versatile compound for various applications .

Properties

IUPAC Name

methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)10-7-11(14-13-10)12(15)16-2/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBASWCUEOBWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366158
Record name methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192701-73-8
Record name methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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